molecular formula C19H20ClN3O2 B11080868 ethyl (2Z)-[2-(4-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

ethyl (2Z)-[2-(4-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

Cat. No.: B11080868
M. Wt: 357.8 g/mol
InChI Key: WHSVNBFBVRVAIA-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a quinoline moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate typically involves the reaction of ethyl 2-chloroacetoacetate with 4-chlorophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium acetate, and a solvent like ethanol. The mixture is stirred at room temperature for several hours until the desired product precipitates out .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinylidene group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Ethyl (2Z)-2-(4-chlorophenyl)hydrazinylidene-yl)ethanoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents and specific properties.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-(3,4-dihydro-2H-quinolin-1-yl)acetate

InChI

InChI=1S/C19H20ClN3O2/c1-2-25-19(24)18(22-21-16-11-9-15(20)10-12-16)23-13-5-7-14-6-3-4-8-17(14)23/h3-4,6,8-12,21H,2,5,7,13H2,1H3/b22-18-

InChI Key

WHSVNBFBVRVAIA-PYCFMQQDSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/N2CCCC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N2CCCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.